

# 1,4-Sorbitan physical and chemical characteristics

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## Compound of Interest

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,4-Sorbitan

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Unveiling 1,4-Sorbitan

1,4-Sorbitan, a key bio-derived molecule, serves as a critical intermediate in the chemical and pharmaceutical industries. It is a mixture of isomeric organic compounds derived from the dehydration of sorbitol.<sup>[1]</sup> Structurally, it is a heterocyclic compound featuring a tetrahydrofuran ring core with a dihydroxyethyl side chain. This structure imparts a unique combination of hydrophilicity and chemical reactivity, making it a versatile building block.

Its primary significance lies in its role as a precursor to a wide array of nonionic surfactants, including the widely used polysorbates (Tweens) and sorbitan esters (Spans).<sup>[1][2]</sup> These surfactants are indispensable as emulsifiers, solubilizers, and stabilizers in formulations across the pharmaceutical, cosmetic, and food industries.<sup>[3][4]</sup> Furthermore, 1,4-Sorbitan is a valuable intermediate in the synthesis of complex organic molecules, including certain prostaglandin analogues.<sup>[5][6][7]</sup> This guide provides a comprehensive overview of the core physical and chemical characteristics of 1,4-Sorbitan, offering field-proven insights for professionals in research and drug development.

## Chemical Identity and Structure

The precise definition of 1,4-Sorbitan's structure is fundamental to understanding its reactivity and function. It is formed via the intramolecular dehydration of D-sorbitol (a sugar alcohol), leading to the formation of a stable five-membered furanoid ring.[1][8]

- IUPAC Name: (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol[3][9]
- CAS Number: 27299-12-3[6][9]
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>5</sub>[6][9]
- Molecular Weight: 164.16 g/mol [3][9]
- Synonyms: **1,4-Anhydro-D-glucitol**, 1,4-Anhydro-D-sorbitol, Arlitan[6][9][10]

Caption: Chemical structure of 1,4-Sorbitan.

## Physicochemical Properties

The physical properties of 1,4-Sorbitan dictate its handling, storage, and application in various formulations. It is typically a white to off-white crystalline powder or solid.[3][11][12]

Property	Value	Source(s)
Appearance	White or off-white crystalline powder	[3][11][12]
Melting Point	112-113 °C; 115-116 °C (Isopropanol)	[6][10][13]
Boiling Point	442.5 °C at 760 mmHg (Predicted)	[14]
Density	1.573 g/cm <sup>3</sup> (Predicted)	[6][14]
Solubility	Soluble in water and ethanol; slightly soluble in ether; insoluble in hydrocarbons.	[2][3][12]
XLogP3	-2.1	[9][10]
Storage Conditions	Refrigerator	[6][10]

## Synthesis and Reaction Pathway

The primary industrial route to 1,4-Sorbitan is the acid-catalyzed intramolecular dehydration of D-sorbitol.[5][15] This reaction involves the removal of one molecule of water, leading to cyclization.[16][17]

The synthesis is a delicate process because 1,4-Sorbitan is an intermediate. A second dehydration reaction can occur, converting 1,4-Sorbitan into the more thermodynamically stable bicyclic compound, isosorbide (1,4:3,6-dianhydro-D-sorbitol).[1][8][15] Therefore, achieving a high yield and purity of 1,4-Sorbitan requires careful control of reaction conditions—such as temperature, pressure, and catalyst—to favor the mono-dehydration product and prevent the subsequent conversion to isosorbide.[5][15]



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Caption: Dehydration pathway from D-Sorbitol to Isosorbide.

## Causality in Synthesis: The Selectivity Challenge

The kinetic profile of the dehydration process reveals that the rate of sorbitol conversion to 1,4-Sorbitan is typically faster than the subsequent conversion to isosorbide.[1] This kinetic window allows for the selective production of 1,4-Sorbitan if the reaction is stopped at the opportune moment.[1] Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.[3][15] Research has shown that the association of sulfuric acid with the initial reactant, sorbitol, is significantly more favorable than with 1,4-Sorbitan, which helps to inhibit the second dehydration step while sorbitol is still present in the reaction mixture.[15]

## Analytical and Spectroscopic Characterization

Confirming the identity, purity, and quantity of 1,4-Sorbitan is crucial for its use in regulated applications like pharmaceuticals. A suite of analytical techniques is employed for its comprehensive characterization.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 1,4-Sorbitan and quantifying it in mixtures, often alongside residual sorbitol and the byproduct isosorbide.[3][18][19]
- Gas Chromatography (GC): GC is also utilized for purity determination and analysis.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are powerful tools for structural elucidation, confirming the connectivity of atoms and the stereochemistry of the molecule.[14][18][20]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present, notably the hydroxyl (-OH) and ether (C-O-C) groups.[3]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns to support structural identification.[3][18]

## Applications in Drug Development and Research

The unique structure of 1,4-Sorbitan makes it a valuable platform molecule in the pharmaceutical industry.

- Precursor for Excipients: Its most significant application is in the synthesis of sorbitan esters (Spans) and their ethoxylated derivatives, polysorbates (Tweens).[1][2] These nonionic surfactants are widely used as emulsifying agents to create stable water-in-oil or oil-in-water formulations, and as solubilizing agents to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]
- Intermediate for API Synthesis: 1,4-Sorbitan serves as a chiral building block in the synthesis of various organic compounds, including prostaglandins, which are lipid compounds with diverse physiological effects.[6][7][21]
- Pharmaceutical Reference Standard: High-purity 1,4-Sorbitan is used as a United States Pharmacopeia (USP) reference standard for analytical testing, ensuring the quality and consistency of pharmaceutical products and excipients.[11][22]

## Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the scientific and patent literature. They are intended for experienced scientists and require a properly equipped laboratory.

## Protocol 1: Synthesis of 1,4-Sorbitan from D-Sorbitol

This protocol is adapted from patent literature describing an acid-catalyzed dehydration.[\[5\]](#)[\[17\]](#)

Objective: To synthesize 1,4-Sorbitan via the controlled dehydration of D-Sorbitol.

Materials:

- D-Sorbitol
- p-Toluenesulfonic acid monohydrate (catalyst)
- Tetrabutylammonium bromide (TBAB, co-catalyst)
- Ethanol (96%)
- Isopropanol
- Round-bottom flask equipped with a mechanical stirrer, heating mantle, and vacuum connection

Procedure:

- Charge the reactor with D-Sorbitol (e.g., 300 g).
- Add p-Toluenesulfonic acid monohydrate (e.g., 0.85 mol%) and TBAB (e.g., 1.8 mol%).
- Apply vacuum (e.g., 4-6 mbar) and begin heating the mixture. The mixture will melt at approximately 90 °C.
- Increase the temperature to 110 °C and maintain stirring for 6 hours under vacuum to continuously remove the water formed during the reaction.
- After 6 hours, cool the reaction mixture to 70-75 °C.

- Slowly add ethanol (e.g., 150 mL) to the warm mixture. Stir at 70-75 °C for 2 hours until a clear solution is formed.
- Cool the solution to 20 °C over 3 hours to induce crystallization of the product. A suspension will form.
- Isolate the crude 1,4-Sorbitan by filtration.
- Wash the isolated solid with cold isopropanol to remove impurities.
- Dry the purified product under vacuum at 50 °C to a constant weight.

**Self-Validation:** The purity of the final product should be assessed by HPLC to quantify 1,4-Sorbitan, residual D-Sorbitol, and isosorbide. The melting point should also be determined and compared to literature values.

## Protocol 2: HPLC Analysis of 1,4-Sorbitan

This protocol provides a general framework for the quantitative analysis of 1,4-Sorbitan.[\[23\]](#)[\[24\]](#)

**Objective:** To determine the purity of a 1,4-Sorbitan sample.

**Instrumentation & Materials:**

- HPLC system with a Refractive Index (RI) detector
- C18 reversed-phase column
- USP 1,4-Sorbitan Reference Standard
- USP Sorbitol Reference Standard
- Isosorbide standard
- Deionized water (HPLC grade)

**Procedure:**

- Mobile Phase Preparation: Use deionized water as the mobile phase.[23] Degas thoroughly before use.
- Standard Solution Preparation: Accurately weigh and dissolve USP 1,4-Sorbitan RS, USP Sorbitol RS, and isosorbide in water to create a mixed standard solution with known concentrations (e.g., 4 mg/g 1,4-Sorbitan, 10 mg/g sorbitol, 4 mg/g isosorbide).[24]
- Sample Solution Preparation: Accurately weigh and dissolve the synthesized 1,4-Sorbitan sample in water to a known concentration (e.g., ~20 mg/mL).[23]
- Chromatographic Conditions:
  - Column: C18 column
  - Flow Rate: 0.6 mL/min
  - Column Temperature: 35 °C
  - Detector: Refractive Index (RI)
  - Injection Volume: 20 µL
- Analysis:
  - Inject the standard solution to determine the retention times for sorbitol, 1,4-Sorbitan, and isosorbide and to establish system suitability.
  - Inject the sample solution.
  - Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.
  - Calculate the percentage of 1,4-Sorbitan and impurities by comparing the peak areas in the sample solution to those in the standard solution.

Caption: Workflow for HPLC analysis of 1,4-Sorbitan.

## Conclusion

1,4-Sorbitan is a cornerstone bio-derived intermediate with significant physical and chemical properties that underpin its widespread use. Its synthesis from sorbitol, while straightforward in principle, requires precise control to maximize yield and purity, preventing the formation of the double-dehydration product, isosorbide. A thorough understanding of its characteristics, supported by robust analytical methodologies, is essential for its effective application in the development of high-performance surfactants, pharmaceutical excipients, and as a chiral synthon in organic chemistry. This guide provides the foundational knowledge required for researchers and drug development professionals to leverage the full potential of this versatile molecule.

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